2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzamide core substituted with a fluorine atom and a thiazole ring, which is further substituted with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The interaction of the compound with its targets could lead to changes in cellular processes, potentially influencing the activity of enzymes, ion channels, or receptors.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to exhibit good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability, determining how much of the drug reaches its target sites to exert its therapeutic effects.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide are largely influenced by its thiazole ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Cellular Effects
These compounds were found to be non-toxic to human cells .
Molecular Mechanism
Compounds with similar structures have been found to interact with various enzymes and proteins, influencing their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioamides under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated thiazole intermediate.
Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole-pyridine intermediate with a fluorinated benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
- 2-bromo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
- 2-iodo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Uniqueness
2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-6-2-1-5-11(12)14(20)19-15-18-13(9-21-15)10-4-3-7-17-8-10/h1-9H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQSJJJWIBIEQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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